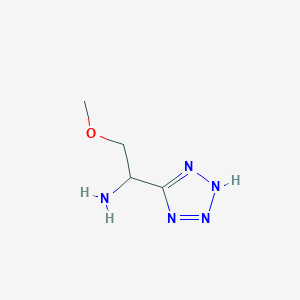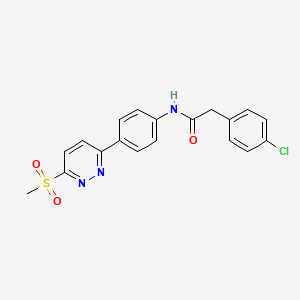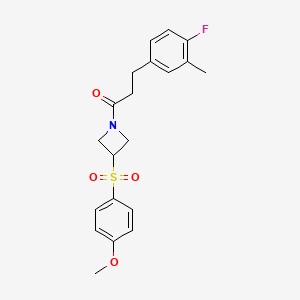
2-methoxy-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Several synthetic methods exist for preparing 1H-tetrazoles, including those involving amines, triethyl orthoformate, and sodium azide. Notably, a series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields using Yb(OTf)₃ as a catalyst. Additionally, the reaction of sodium azide with nitriles in water, catalyzed by zinc salts, provides a straightforward route to 1H-tetrazoles. This reaction is applicable to various substrates, including aromatic nitriles, alkyl nitriles, and substituted vinyl nitriles .
Applications De Recherche Scientifique
Toxicokinetic Studies and Analytical Toxicology
Research on N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues), closely related to 2-methoxy-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine, has contributed significantly to toxicokinetic studies and analytical toxicology. These studies are crucial for understanding drug-drug interactions, individual polymorphisms, elimination routes, and developing toxicological screening procedures. Such research has been pivotal in identifying phase I and II metabolites, determining the enzymes involved in metabolic steps, and assessing plasma protein binding. This information is invaluable for forensic and clinical toxicologists in identifying substances in cases of abuse or intoxication (Richter et al., 2019).
Potential Anticancer Applications
Compounds containing benzimidazole ligands, similar to the structure of this compound, have been synthesized and studied for their potential as anticancer agents. These studies involve elucidating molecular structures, vibrational frequencies, and cytotoxicity against cancer cell lines, offering insights into novel cancer therapies (Ghani & Mansour, 2011).
Catalysts in Chemical Reactions
The compound has applications in the field of catalysis. For instance, palladium(II) complexes of ligands similar to this compound have been used as catalysts for the methoxycarbonylation of olefins. This research is significant in the synthesis of industrial chemicals and offers a pathway for creating more efficient and sustainable chemical processes (Zulu et al., 2020).
Photoresponse in Solar Cells
In the field of renewable energy, specifically solar cell technology, compounds structurally similar to this compound have been utilized. These molecules, when blended with specific materials, enhance the spectral response of solar cells, leading to a significant increase in their efficiency. This research is vital for the development of high-performance photovoltaic devices (Driscoll et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-1-(2H-tetrazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5O/c1-10-2-3(5)4-6-8-9-7-4/h3H,2,5H2,1H3,(H,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOMCZDCXWZTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=NNN=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide](/img/structure/B2915682.png)


![Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate](/img/structure/B2915686.png)

![N-(3,4-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2915689.png)
![3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide](/img/structure/B2915691.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2915695.png)



![N-[(3-ethoxy-4-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide](/img/structure/B2915700.png)
